
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is an organic compound with the molecular formula C14H19BrO and a molecular weight of 283.2 g/mol . This compound features a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene typically involves the bromination of a suitable precursor, such as (1-(cyclopentylmethoxy)ethyl)benzene, using bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of (1-(cyclopentylmethoxy)ethyl)benzene derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (1-(cyclopentylmethoxy)ethyl)benzene.
Aplicaciones Científicas De Investigación
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biological pathways and mechanisms involving brominated compounds.
Medicine: As a precursor in the development of new drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethyl)benzene: A simpler analog with a bromine atom attached to an ethyl group on the benzene ring.
(2-Bromo-2-methyl-1-phenylcyclopropyl)benzene: A more complex analog with a cyclopropyl group and a bromine atom.
Uniqueness
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C14H19BrO |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
[2-bromo-1-(cyclopentylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C14H19BrO/c15-10-14(13-8-2-1-3-9-13)16-11-12-6-4-5-7-12/h1-3,8-9,12,14H,4-7,10-11H2 |
Clave InChI |
LXLRRPJVRMIWQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC(CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


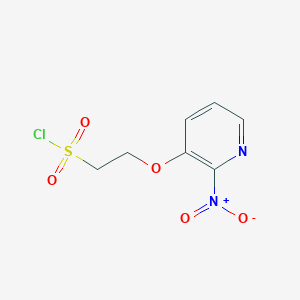

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

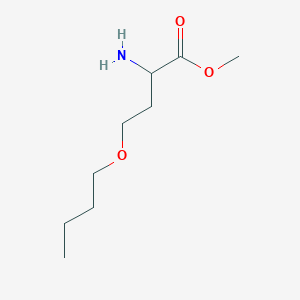
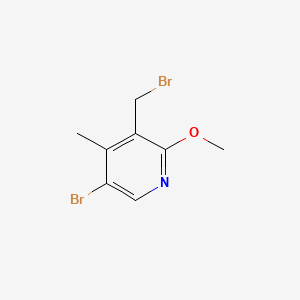
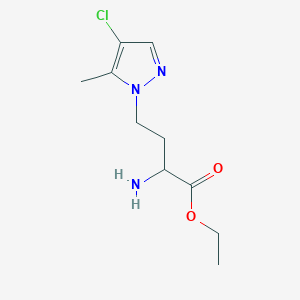



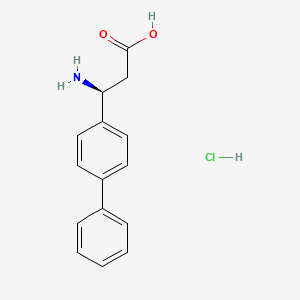
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
